8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate

Thermal stability Formulation processing Salt selection

Researchers screening 8-hydroxyquinoline (8HQ) scaffolds for antimicrobial or intracellular targets face limited counterion diversity. This sorbate salt solves that gap with a bifunctional architecture: the sorbate anion adds pH-tunable preservative action (undissociated acid 10-600× more potent) complementary to metal chelation by the 8HQ cation. • Mp 66 °C enables hot-melt extrusion and melt-casting inaccessible to high-melting sulfate salts (mp ~175 °C) • LogP 3.22, zero Rule-of-5 violations, and PSA 74.5 Ų support membrane partitioning and drug-like absorption • EINECS 248-260-6 listed; inquire for research or bulk quantities with global shipping.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 27143-44-8
Cat. No. B12661331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate
CAS27143-44-8
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2
InChIInChI=1S/C9H7NO.C6H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-3-4-5-6(7)8/h1-6,11H;2-5H,1H3,(H,7,8)/b;3-2+,5-4+
InChIKeyFPJPOOKQTKUORC-PLKIVWSFSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate: Compound Overview


8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate (CAS 27143-44-8) is a 1:1 proton-transfer salt formed from the heterocyclic base 8-hydroxyquinoline (8HQ, oxine) and (E,E)-hexa-2,4-dienoic acid (sorbic acid). With molecular formula C₁₅H₁₅NO₃ and molecular weight 257.28 g/mol, it crystallizes with a reported melting point of 66 °C . The compound belongs to the 8-hydroxyquinolinium salt family, a class historically investigated for antimicrobial applications since the early 1960s, where salts of 8-quinolinol with selected hydroxy-acids were systematically screened for antimicrobial activity [1]. Unlike the widely commercialized 8-hydroxyquinoline sulfate (CAS 134-31-6, water solubility ≥10 g/100 mL) or 8-hydroxyquinoline citrate (CAS 134-30-5), this sorbate salt is a comparatively niche specialty chemical with limited primary research literature. The sorbate counterion introduces pH-dependent preservative functionality complementary to the metal-chelating 8-hydroxyquinolinium cation, creating a bifunctional molecular architecture that distinguishes it from both the free base 8-hydroxyquinoline (LogP ~1.94, practically water-insoluble) [2] and conventional 8HQ salts.

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate: Why Generic Substitution Fails


Substituting one 8-hydroxyquinoline salt for another without quantitative justification ignores critical differences in melting point, lipophilicity, and counterion-dependent functionality that fundamentally alter processing and application outcomes. The sorbate salt (mp 66 °C) melts more than 100 °C lower than 8-hydroxyquinoline sulfate (mp ~175 °C) , directly impacting thermal stability during formulation and storage. Its ACD/LogP of 3.22 exceeds that of both the free base (LogP ~1.94) and the sulfate salt (LogP ~2.42), predicting meaningfully different membrane partitioning and bioavailability behavior [1]. Furthermore, the sorbate anion is not a passive spectator; sorbic acid and its salts exhibit pH-dependent antimicrobial activity with undissociated acid being 10–600 times more potent than the dissociated form, and efficacy sharply declining above pH 6 [2]. This means that pH-driven release of sorbic acid from the salt contributes an additional, tunable preservative dimension absent in sulfate or citrate salts. Procurement decisions based solely on the 8-hydroxyquinoline moiety ignore these counterion-dictated performance variables.

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate: Differentiation Evidence


Melting Point Differentiation for Thermal Processing

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate exhibits a melting point of 66 °C , which is approximately 109 °C lower than that of 8-hydroxyquinoline sulfate (mp ~175 °C) and 10 °C lower than the free base 8-hydroxyquinoline (mp 76 °C) [1]. This substantial melting point depression is characteristic of the sorbate counterion and directly impacts thermal processing windows in formulation manufacturing. NOTE: Direct head-to-head comparative calorimetric studies (e.g., DSC) under identical conditions for these three compounds are not available in the primary literature; the data represent cross-study comparable values from authoritative physicochemical databases.

Thermal stability Formulation processing Salt selection Melting point depression

Lipophilicity and Bioavailability Advantage

The calculated partition coefficient (ACD/LogP) of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate is 3.22 , compared with experimental LogP values of approximately 1.94 for the free base 8-hydroxyquinoline [1] and 2.42 for 8-hydroxyquinoline sulfate [2]. The sorbate salt is approximately 0.8 log units more lipophilic than the sulfate salt and 1.28 log units more lipophilic than the free base. Additionally, its ACD/LogD at pH 5.5 is 1.16, indicating significant pH-dependent partitioning behavior . NOTE: LogP values are from different measurement or calculation methods (ACD/LogP vs. experimental XLogP); direct co-determination has not been reported.

Lipophilicity LogP Membrane permeability Drug-likeness Formulation design

Dual-Mechanism Preservative Functionality

The sorbate counterion confers a pH-dependent antimicrobial mechanism distinct from the metal-chelating activity of the 8-hydroxyquinolinium cation. Undissociated sorbic acid (pKₐ = 4.75) is 10–600 times more potent as an antimicrobial than its dissociated form, with efficacy declining sharply above pH 6 [1]. In contrast, 8-hydroxyquinoline sulfate relies solely on metal chelation for antimicrobial action, while 8-hydroxyquinoline citrate adds only the weak acidity of citric acid (pKₐ₁ = 3.13). The sorbate salt thus provides two mechanistically orthogonal antimicrobial modalities: (i) metal ion sequestration via the 8HQ cation, and (ii) pH-tunable membrane-active preservative action via the sorbate anion [2]. The sorbic acid released upon dissociation targets the plasma membrane H⁺-ATPase proton pump as a primary inhibitory site [3]. NOTE: This is a class-level inference based on the known independent mechanisms of the cation and anion; direct comparative antimicrobial efficacy data (MIC values) for the intact sorbate salt versus sulfate or citrate salts have not been identified in the peer-reviewed primary literature.

Preservative synergy Dual mechanism Sorbic acid pH-dependent antimicrobial Metal chelation

Drug-Likeness and Favorable ADME Profile

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate records zero violations of Lipinski's Rule of Five , a key drug-likeness filter. Its molecular weight (257.28 g/mol) is substantially lower than that of 8-hydroxyquinoline sulfate (388.39 g/mol, as bis-salt) and 8-hydroxyquinoline citrate (337.29 g/mol) , and falls within the Rule-of-5 cutoff of ≤500 g/mol. The compound has 4 H-bond acceptors and 2 H-bond donors (both ≤ Rule-of-5 limits of 10 and 5, respectively). While the 8-hydroxyquinolinium oxalate monohydrate (a structurally analogous proton-transfer salt) has been demonstrated to satisfy Lipinski's rule of five in ADMET analysis [1], the sorbate salt has not been directly subjected to in vitro ADME assays. NOTE: Rule-of-5 compliance is a computational prediction and does not guarantee oral bioavailability; in vivo pharmacokinetic data are absent.

Drug-likeness Lipinski Rule of 5 ADME Pharmaceutical development Oral bioavailability

Polar Surface Area and CNS Penetration Potential

The calculated polar surface area (PSA) of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate is 74.5 Ų . This value sits intermediate between the free base 8-hydroxyquinoline (TPSA 33.12 Ų) [1] and 8-hydroxyquinoline sulfate (PSA ~149.22 Ų) . In drug design, a PSA below 60–70 Ų is generally associated with good blood-brain barrier (BBB) penetration, while values above 120–140 Ų are predictive of poor CNS exposure. The sorbate salt's PSA of 74.5 Ų places it near the threshold where moderate CNS penetration may be achievable, in contrast to the sulfate salt whose high PSA predicts negligible BBB permeability. NOTE: PSA values are calculated (ACD/Labs for sorbate; different algorithms may have been used for comparators); experimental BBB permeability data are not available.

Polar surface area Blood-brain barrier CNS penetration Physicochemical profiling Drug design

Regulatory and Safety Data Gap

According to the GHS Safety Data Sheet for 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate, all hazard classification fields—including pictograms, signal word, hazard statements, and precautionary statements—are listed as 'no data available' . This contrasts with 8-hydroxyquinoline sulfate, which carries established GHS hazard classifications (GHS07 warning symbol), known acute oral toxicity (LD₅₀ 1200 mg/kg in rats), and documented irritancy profiles . The free base 8-hydroxyquinoline is classified as Acute Tox. 3 (Oral), Eye Dam. 1, Repr. toxicity, and Aquatic Acute/Chronic 1 by Sigma-Aldrich under GHS [1]. The absence of GHS classification for the sorbate salt does not imply safety; rather, it reflects a data gap that must be managed as a procurement and regulatory compliance risk. NOTE: This differentiator is operational/regulatory rather than performance-based, but is critical for industrial users with established safety protocols.

Regulatory compliance GHS classification Safety data Procurement risk REACH

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate: Application Scenarios


pH-Optimized Preservative Systems for Personal Care and Topicals

In formulations where the pH can be buffered between 4.0 and 5.5—such as leave-on skin creams, ophthalmic preparations, or acidic topical gels—the dual-mechanism preservative action of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate may offer broader-spectrum microbial control than single-mechanism 8HQ salts. The sorbate anion, with undissociated sorbic acid being 10–600 times more potent than its dissociated form [1], provides pH-tunable antimicrobial backup to the metal-chelating 8HQ cation. This is mechanistically distinct from 8-hydroxyquinoline sulfate, which relies solely on metal sequestration and may require higher loading to achieve comparable preservative breadth in acidic formulations. The compound's intermediate lipophilicity (LogP 3.22) further supports partitioning into lipid-rich microbial membranes . Users should note that direct comparative Minimum Inhibitory Concentration (MIC) data for the intact sorbate salt versus sulfate or citrate salts under standardized conditions (e.g., CLSI broth microdilution) are not publicly available, and preservative efficacy testing per pharmacopoeial standards (e.g., USP <51>, Ph. Eur. 5.1.3) would be required to validate performance in a specific formulation matrix.

Early-Stage Lead Identification: Drug-Likeness and CNS Potential

For medicinal chemistry programs screening 8-hydroxyquinoline-derived scaffolds against intracellular or CNS targets, 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate presents a differentiated entry point. With zero Rule-of-5 violations, a molecular weight of 257.28 g/mol, and a PSA of 74.5 Ų that sits near the threshold for moderate BBB penetration [1], it offers a more drug-like physicochemical profile than 8-hydroxyquinoline sulfate or citrate. The structurally analogous proton-transfer salt 8-hydroxyquinolinium oxalate monohydrate has been demonstrated to satisfy Lipinski's rule of five in ADMET computational analysis , supporting the class-level inference that the sorbate salt may exhibit favorable absorption characteristics. The LogD of 1.16 at pH 5.5 suggests that at endosomal/lysosomal pH values, the compound becomes less lipophilic, potentially facilitating intracellular release. However, prospective users must commission in vitro ADME assays (Caco-2 permeability, microsomal stability, plasma protein binding) and confirmatory in vivo pharmacokinetic studies, as no experimental ADME or PK data exist for this specific compound.

Low-Temperature Melt-Processing and Hot-Melt Extrusion

The melting point of 66 °C for 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate [1] is more than 100 °C lower than that of 8-hydroxyquinoline sulfate (~175 °C) , opening a thermal processing window that is inaccessible with conventional 8HQ salts. This property may be exploitable in hot-melt extrusion (HME) or melt-casting processes for the manufacture of amorphous solid dispersions, transdermal patches, or antimicrobial polymer films. The low melting point also suggests that thermal degradation risk during processing may be reduced relative to high-melting salts that require elevated processing temperatures. Users should note that the boiling point of 501 °C and flash point of 256.8 °C [1] provide a wide thermal stability window above the melting point. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under formulation-relevant conditions would be necessary to confirm thermal stability and compatibility with specific polymer matrices.

Specialty Research Chemical for SAR Studies of 8HQ Salts

For academic or industrial research groups conducting systematic structure-activity relationship (SAR) studies of 8-hydroxyquinolinium salts with varied carboxylate counterions, this sorbate salt provides a valuable data point in the counterion SAR matrix. Historical precedent exists in the work of Gershon and Parmegiani (1962), who prepared and screened 29 salts of selected 8-quinolinols with hydroxy-acids, establishing the concept of the 'antimicrobial spectrum index' as a comparative metric [1]. The sorbate salt extends this SAR exploration to a non-hydroxylated, conjugated dienoic acid counterion, enabling investigation of how counterion unsaturation and chain length affect salt physicochemical properties (melting point, LogP, solubility) and resultant bioactivity. Researchers can benchmark this compound against the well-characterized salicylate, citrate, and sulfate salts to deconvolute the contribution of the counterion to overall antimicrobial potency, spectrum, and formulation compatibility.

Quote Request

Request a Quote for 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.